molecular formula C19H21NO5 B8772700 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(4-morpholinyl)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(4-morpholinyl)-, ethyl ester

Cat. No. B8772700
M. Wt: 343.4 g/mol
InChI Key: FNDJCNWNDLNULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248264B1

Procedure details

A solution of ethyl 4-acetoxy-6-morpholino-2-naphthoate (12.0 g, 34.9 mmol) and sodium hydroxide (8.4 g, 210 mmol) in water (200 cm3) and ethanol (40 cm3) was maintained at 80-90° C. for 3 hours. The cooled solution was poured into water (750 cm3) and cautiously neutralised with HCl (2M). The resulting suspension was extracted with EtOAc.(5×100 cm3). The combined extracts were dried (Na2SO4) and evaporated to give a brown solid. This solid was dissolved in methanol (200 cm3) containing c. H2SO4 (˜3 cm3) and was refluxed for 5 hours. The cooled mixture was diluted with water (900 cm3) and aq. sat. NaHCO3 solution (100 cm 3) then extracted with EtOAc (6×50 cm3). The combined extracts were washed with aq. sat. NaHCO3 (4×100 cm3) and water (100 cm3). Removal of the dried (Na2SO4) EtOAc gave a pale brown solid which was recrystallised from EtOAc/hexane to afford methyl 4-hydroxy-6-morpholino-2-naphthoate (yield=5.14 g, theoretical yield=10.0 g, 51.2%, m.p.=231-233.5° C. (uncorrected)).
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
900 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N:15]3[CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)[CH:13]=2)[CH:8]=[C:7]([C:21]([O:23][CH2:24]C)=[O:22])[CH:6]=1)(=O)C.[OH-].[Na+].Cl.OS(O)(=O)=O>O.C(O)C.CO.C([O-])(O)=O.[Na+]>[OH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N:15]3[CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)[CH:13]=2)[CH:8]=[C:7]([C:21]([O:23][CH3:24])=[O:22])[CH:6]=1 |f:1.2,8.9|

Inputs

Step One
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC2=CC=C(C=C12)N1CCOCC1)C(=O)OCC
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
900 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
ADDITION
Type
ADDITION
Details
containing c
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc (6×50 cm3)
WASH
Type
WASH
Details
The combined extracts were washed with aq. sat. NaHCO3 (4×100 cm3) and water (100 cm3)
CUSTOM
Type
CUSTOM
Details
Removal of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4) EtOAc
CUSTOM
Type
CUSTOM
Details
gave a pale brown solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC2=CC=C(C=C12)N1CCOCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 51.2%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.